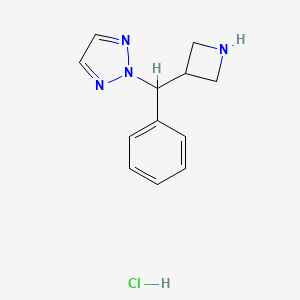
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride
Overview
Description
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4 and its molecular weight is 250.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Activity
Research has highlighted the potential of azetidinone derivatives, including those structurally related to "2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride," in combating tuberculosis. The study by Thomas, George, and Harindran (2014) focused on synthesizing azetidinone analogues with incorporated 1, 2, 4-triazole, which demonstrated promising anti-tubercular effects against Mycobacterium tuberculosis H37RV strain. This work involved in silico designing and molecular docking to pinpoint effective drug candidates, leading to the synthesis of novel compounds characterized by various spectroscopic analyses and evaluated through the Alamar Blue assay method. The findings suggest that specific analogues, particularly those with 3-nitro and 4-methoxy benzaldehyde modifications, exhibit significant anti-tubercular activity, offering a potential pathway for developing new therapeutic agents against tuberculosis (Thomas, George, & Harindran, 2014).
Antimicrobial and Antifungal Agents
Another research avenue for azetidinone derivatives is their application as antimicrobial and antifungal agents. Compounds synthesized from Schiff bases of 5-phenyltetrazole, resulting in azetidinone derivatives, displayed significant activity against both bacterial and fungal strains tested. This synthesis involves the creation of new 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one compounds, characterized by FT-IR, 1H NMR, 13C NMR, and mass spectral data. The synthesized compounds' effectiveness against bacteria and fungi highlights their potential as antimicrobial agents, underscoring the versatility of azetidinone derivatives in addressing various infectious diseases (Mohite & Bhaskar, 2011).
Matrix Metalloproteinase Inhibition
Research into aziridine-triazole conjugates, related to the core structure of interest, has unveiled their potential as selective inhibitors of matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in various pathological processes, including cancer metastasis and cardiovascular diseases. The study by Kreituss et al. (2013) introduced a novel class of hydroxamic acid-free MMP inhibitors, utilizing the triazole fragment as a linker between hydrophilic and lipophilic moieties. The inhibition observed with specific derivatives in this class highlights the potential therapeutic applications of these compounds in diseases associated with MMP-2 activity (Kreituss et al., 2013).
Biochemical Analysis
Biochemical Properties
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, a protein that is crucial for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus affecting cell division . Additionally, it interacts with various enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . This is achieved through its interaction with tubulin, which disrupts the microtubule network essential for cell division. Furthermore, the compound has been shown to modulate the expression of genes involved in apoptosis and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting the microtubule network . This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, the compound may interact with other biomolecules, such as enzymes involved in metabolic pathways, altering their activity and affecting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis, while in vivo studies indicate potential long-term effects on tissue homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively induces cell cycle arrest in rapidly dividing cells . At higher doses, it can cause significant toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . The compound can alter metabolic flux and metabolite levels, potentially affecting energy production and biosynthetic processes . Its interaction with metabolic enzymes may also influence the synthesis and degradation of other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the microtubule network is essential for its interaction with tubulin and its subsequent effects on cell division .
Properties
IUPAC Name |
2-[azetidin-3-yl(phenyl)methyl]triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-14-6-7-15-16;/h1-7,11-13H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIZYPNRGUEDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=C2)N3N=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


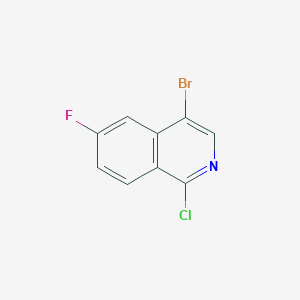
![6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1446744.png)
![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1446747.png)
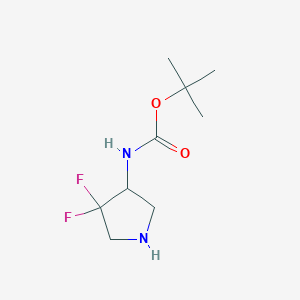
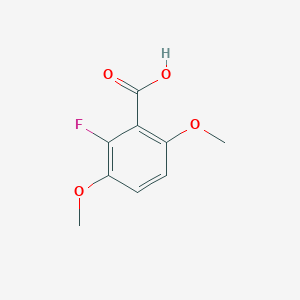
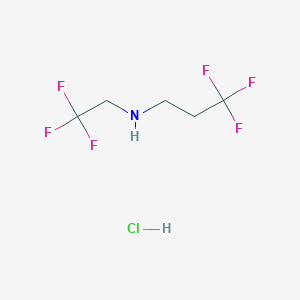
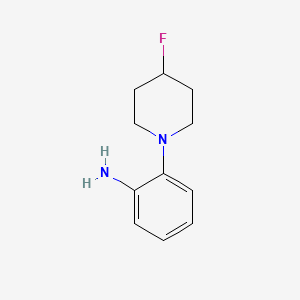
![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)

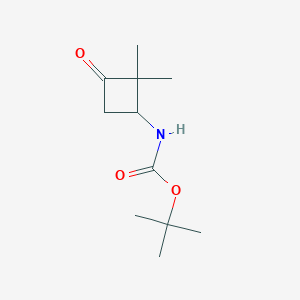
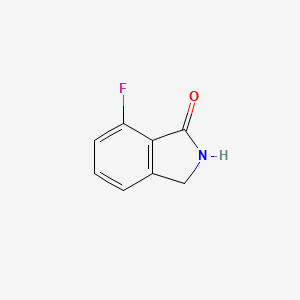
![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1446764.png)
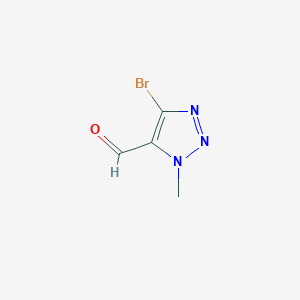
![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)
